molecular formula C17H20N6O2 B12180222 N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12180222
M. Wt: 340.4 g/mol
InChI Key: URQZLJRHRBVHSK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a triazolopyridazine moiety, and a piperidine carboxamide group, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazolopyridazine core. The final step involves the coupling of the piperidine-3-carboxamide with the triazolopyridazine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The triazolopyridazine moiety is particularly important for its binding affinity to these targets, while the furan and piperidine groups contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H20N6O2/c1-12-19-20-15-6-7-16(21-23(12)15)22-8-2-4-13(11-22)17(24)18-10-14-5-3-9-25-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,18,24)

InChI Key

URQZLJRHRBVHSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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